1-Methyl-2-piperidinemethanol
Overview
Description
1-Methyl-2-piperidinemethanol is an organic compound with the molecular formula C₇H₁₅NO. It is a derivative of piperidine, featuring a hydroxymethyl group attached to the second carbon of the piperidine ring and a methyl group attached to the nitrogen atom. This compound is known for its applications in various chemical syntheses and industrial processes .
Mechanism of Action
Target of Action
1-Methyl-2-piperidinemethanol is a complex compound with multiple potential targets. It has been suggested to interact with the vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR1) . These receptors play crucial roles in angiogenesis, the process of new blood vessel formation, which is essential for many physiological and pathological processes.
Mode of Action
It is believed to act as an inhibitor for vegfr-2 and fgfr1 . By inhibiting these receptors, this compound may interfere with the signaling pathways they are involved in, leading to altered cellular responses.
Biochemical Pathways
The inhibition of VEGFR-2 and FGFR1 can affect several biochemical pathways. These receptors are involved in the regulation of cell proliferation, survival, migration, and differentiation. Therefore, their inhibition can lead to the disruption of these processes .
Pharmacokinetics
It is suggested to have high gi absorption and low skin permeation . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse due to its potential to interact with multiple targets. By inhibiting VEGFR-2 and FGFR1, it may affect cell proliferation, survival, and other cellular processes .
Biochemical Analysis
Biochemical Properties
1-Methyl-2-piperidinemethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used as a reactant in the synthesis of selective MCH1R antagonists, human GnRH receptor antagonists, and dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor 1 inhibitors . These interactions suggest that this compound may influence various biochemical pathways and processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are noteworthy. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of radioiodinatable brain imaging agents for CB1 cannabinoid receptors and GABAA receptor agonists at the α3 subunit
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been used in the synthesis of carbamates and N-alkylimidazoles from the reaction of carbonyldiimidazoles with alcohols . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. The standard molar energy of combustion of this compound has been studied, indicating its stability under certain conditions . Detailed studies on its long-term effects on cellular function in in vitro or in vivo settings are limited.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been used in the synthesis of human GnRH receptor antagonists and dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor 1 inhibitors . These interactions suggest that the compound may influence metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-piperidinemethanol can be synthesized through several methods. One common route involves the reduction of N-Boc-2-piperidinecarboxylic acid using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The reaction mixture is typically refluxed overnight, and the product is isolated as a colorless oil .
Industrial Production Methods: Industrial production of this compound often involves similar reduction processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-piperidinemethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield more reduced forms of the compound.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields more reduced forms of the compound.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-2-piperidinemethanol has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Piperidinemethanol
- 1-Methyl-2-ethoxymethylpiperidine
- 2-Hydroxymethyl-1-methylpiperidine
- 1-Methyl-2-pyrrolidineethanol
Comparison: 1-Methyl-2-piperidinemethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-piperidinemethanol, the presence of the methyl group on the nitrogen atom enhances its lipophilicity and alters its reactivity. Similarly, the hydroxymethyl group provides additional sites for chemical modification, making it a versatile intermediate in various syntheses .
Properties
IUPAC Name |
(1-methylpiperidin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXJMMLIEYAFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307492 | |
Record name | 1-Methyl-2-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20845-34-5 | |
Record name | 1-Methyl-2-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20845-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2-piperidinemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20845-34-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-2-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-piperidinemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 1-methyl-2-piperidinemethanol in Sambucus nigra L. flower extract?
A1: Identifying individual phytoconstituents, like this compound, within plant extracts is crucial for understanding the potential bioactivity of these natural products. Further research may elucidate if this compound contributes to the observed antimicrobial effects of the flower extract or possesses other biological activities. []
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